molecular formula P4S10 B7797932 Diphosphorus pentasulfide

Diphosphorus pentasulfide

Cat. No. B7797932
M. Wt: 444.6 g/mol
InChI Key: CYQAYERJWZKYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993176B2

Procedure details

Lithium sulfide (Li2S) and phosphorus pentasulfide (P2S5) were used as a starting material. These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.) so as to become a molar ratio of 73.5Li2S.26.5P2S5, and mixed by an agate mortar to obtain a raw material composition of 1 g (Li2S=0.3644 g, P2S5=0.6356 g). Next, 1 g of the obtained raw material composition was projected into a 45-ml zirconia pot, and zirconia ball (φ=10 mm, 10 pieces) was further projected thereinto to hermetically seal the pot completely (Ar atmosphere). This pot was mounted on a planetary ball milling machine (P7™ manufactured by FRITSCH JAPAN CO., LTD.) to perform mechanical milling for 40 hours at the number of rotating table revolutions of 370 rpm and then obtain a sulfide solid electrolyte glass.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-2:1].[Li+:2].[Li+:3].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5]>>[S:1]([Li:3])[Li:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Li+].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.)
ADDITION
Type
ADDITION
Details
mixed by an agate mortar

Outcomes

Product
Name
Type
product
Smiles
S([Li])[Li]
Name
Type
product
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993176B2

Procedure details

Lithium sulfide (Li2S) and phosphorus pentasulfide (P2S5) were used as a starting material. These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.) so as to become a molar ratio of 73.5Li2S.26.5P2S5, and mixed by an agate mortar to obtain a raw material composition of 1 g (Li2S=0.3644 g, P2S5=0.6356 g). Next, 1 g of the obtained raw material composition was projected into a 45-ml zirconia pot, and zirconia ball (φ=10 mm, 10 pieces) was further projected thereinto to hermetically seal the pot completely (Ar atmosphere). This pot was mounted on a planetary ball milling machine (P7™ manufactured by FRITSCH JAPAN CO., LTD.) to perform mechanical milling for 40 hours at the number of rotating table revolutions of 370 rpm and then obtain a sulfide solid electrolyte glass.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-2:1].[Li+:2].[Li+:3].[P:4]12([S:16][P:14]3([S:17][P:7]([S:9][P:10]([S:13]3)([S:12]1)=[S:11])(=[S:8])[S:6]2)=[S:15])=[S:5]>>[S:1]([Li:3])[Li:2].[P:4]12([S:6][P:7]3([S:9][P:10]([S:13][P:14]([S:17]3)([S:16]1)=[S:15])(=[S:11])[S:12]2)=[S:8])=[S:5] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Li+].[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These powders were weighed in a glove box under an Ar atmosphere (dew point: −70° C.)
ADDITION
Type
ADDITION
Details
mixed by an agate mortar

Outcomes

Product
Name
Type
product
Smiles
S([Li])[Li]
Name
Type
product
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.